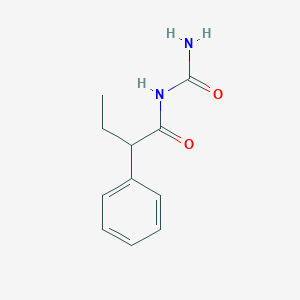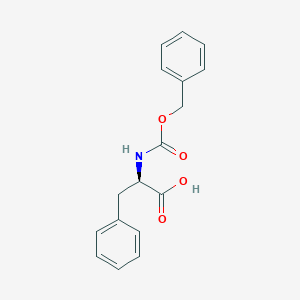
Z-D-Phe-OH
Descripción general
Descripción
Z-D-Phe-OH is an important component of peptides, proteins, and other bioactive molecules. It is a derivative of the amino acid phenylalanine, and is often referred to as the “zinc-dependent phenylalanine hydroxylase”. Z-D-Phe-OH is an important enzyme in the biosynthesis of peptides and proteins, and it is involved in the production of essential metabolites and hormones. Z-D-Phe-OH is also used in laboratory experiments and is often used to study the structure and function of proteins and peptides.
Aplicaciones Científicas De Investigación
Photocatalytic Hydrogen Evolution : Gao et al. (2019) discuss the construction of a Z-scheme system, a promising approach for photocatalytic hydrogen evolution (PHE). They fabricated a direct Z-scheme system with defect-rich components, showing superior PHE rate, high stability, and recyclability. This study highlights the role of defects in constructing Z-scheme systems, potentially applicable to CO2 reduction and water purification (Gao et al., 2019).
Synthesis of Bitter-Taste Dipeptide : Ungaro et al. (2015) developed a clean, synthetic route for preparing the bitter-taste dipeptide Ala-Phe. They synthesized Z-Ala-Phe-OMe, a potential substitute for caffeine as a food additive. This combination of biocatalysis, heterogeneous metal catalysis, and magnetic nanoparticles demonstrates the potential for green production of important compounds (Ungaro et al., 2015).
Peptide Synthesis with Lithium Salts : Thaler et al. (1991) investigated the influence of Li-salts on peptide-coupling reactions. They used Z-Phe-OH coupled with HCl•Ala-O(t-Bu) as a model for stepwise synthesis, examining the effects of salt additives on yields, side-product formation, and racemisation. Their findings are relevant for understanding conditions for using lithium-salts in coupling reactions (Thaler et al., 1991).
Photocatalytic Decolorization Using ZnO/SnO2 : Chiang and Lin (2013) explored the effectiveness of coupled ZnO/SnO2 photocatalysts in decolorizing methylene blue in aqueous solutions. They evaluated the impact of oxygen, photocatalyst dosage, and pH on decolorization efficiency, offering insights into environmental applications (Chiang & Lin, 2013).
Lipase-Catalyzed Peptide Synthesis : Kawashiro et al. (1993) studied lipase-catalyzed peptide synthesis using Z-Phe-OEt as an ester substrate. They explored the impact of various conditions, including solvent concentration and reaction temperature, on peptide synthesis. This research provides valuable insights into the efficiency and specificity of enzyme-catalyzed peptide synthesis (Kawashiro et al., 1993).
Hydroxylation of D-phenylalanine : Biondi et al. (2006) investigated d-phenylalanine hydroxylation as a method to detect hydroxyl radicals, particularly in cardiac pathophysiology. They demonstrated that d-phenylalanine is sensitive for detecting hydroxyl radical generation, offering a reliable method for studying oxidative stress under various pathophysiological conditions (Biondi et al., 2006).
Propiedades
IUPAC Name |
(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-16(20)15(11-13-7-3-1-4-8-13)18-17(21)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,21)(H,19,20)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRONHWAVOYADJL-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901285286 | |
| Record name | N-(Benzyloxycarbonyl)-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901285286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-D-Phe-OH | |
CAS RN |
2448-45-5 | |
| Record name | N-(Benzyloxycarbonyl)-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2448-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Benzyloxycarbonyl)-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901285286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride](/img/structure/B554411.png)
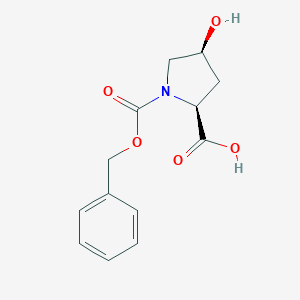
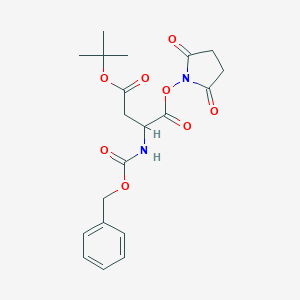
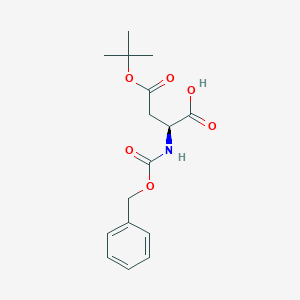
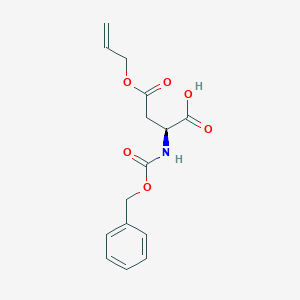
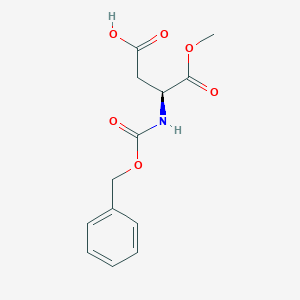
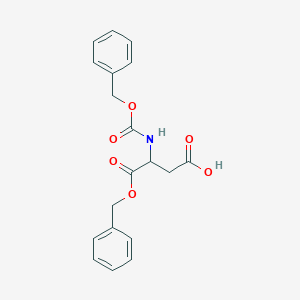
![N-[(benzyloxy)carbonyl]-L-aspartic acid](/img/structure/B554431.png)
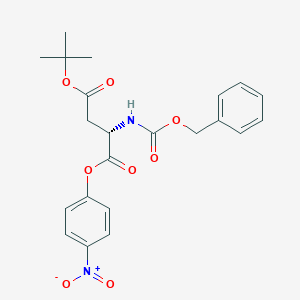
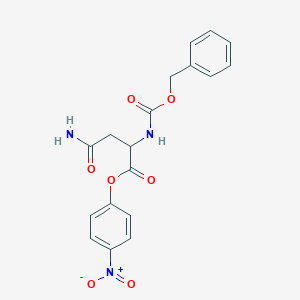
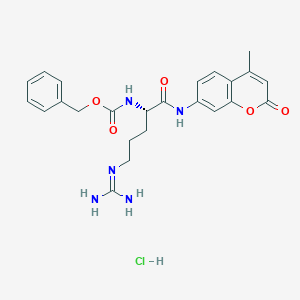
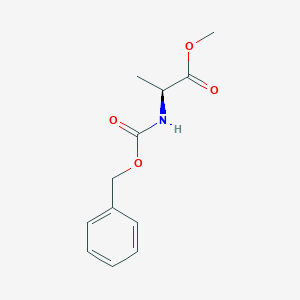
![N-[(Benzyloxy)carbonyl]-L-alanine](/img/structure/B554441.png)
